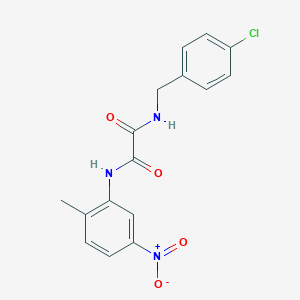
N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic organic compound with the molecular formula C15H14ClN3O3 This compound is characterized by the presence of a chlorobenzyl group and a methyl-nitrophenyl group attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of 4-chlorobenzylamine with 2-methyl-5-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of the intermediate - 4-chlorobenzylamine is reacted with oxalyl chloride to form 4-chlorobenzyl oxalyl chloride.
Step 2: Coupling reaction - The intermediate is then reacted with 2-methyl-5-nitroaniline to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Substitution: The oxalamide backbone can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of substituted benzyl derivatives.
Substitution: Formation of various substituted oxalamide derivatives.
Scientific Research Applications
N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorobenzyl group can also participate in interactions with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)urea
- N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)glycinamide
Uniqueness
N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is unique due to its oxalamide backbone, which imparts distinct chemical properties compared to similar compounds with urea or glycinamide backbones
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-10-2-7-13(20(23)24)8-14(10)19-16(22)15(21)18-9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFFVJWWIFBZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2796659.png)

![2-(3,4-dimethoxyphenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2796662.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2796663.png)
![N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2796669.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2796670.png)
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2796671.png)
![N-(4-butylphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2796672.png)
![3-(1H-pyrrol-1-yl)-N'-[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]thiophene-2-carbohydrazide](/img/structure/B2796674.png)
![(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2796677.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]benzamide](/img/structure/B2796678.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate](/img/structure/B2796680.png)

